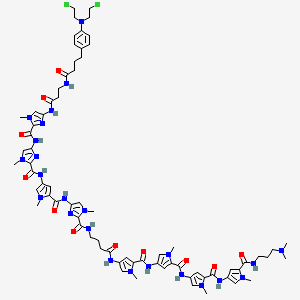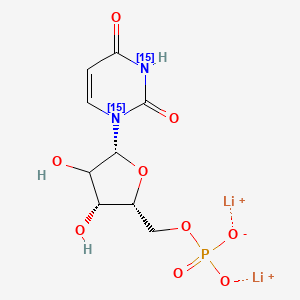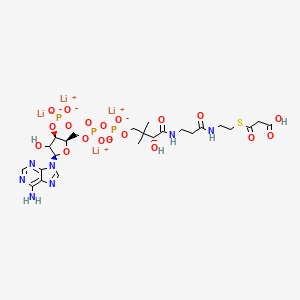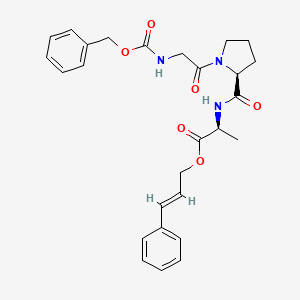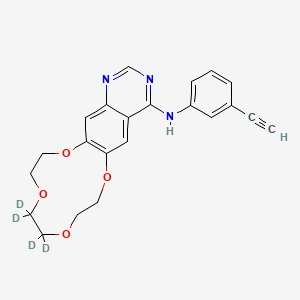
Icotinib-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Icotinib-d4 is a deuterium-labeled derivative of Icotinib, a highly selective first-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Icotinib. The deuterium labeling helps in tracing the compound in biological systems due to its distinct mass difference from the non-labeled version.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Icotinib-d4 involves several key steps:
Amidation Reaction: 2-amino-4,5-difluorobenzoic acid is mixed with an amidation reagent and a catalyst to perform an amidation reaction.
Cyclization Reaction: The obtained 2-amino-4,5-difluorobenzamide is dissolved with a cyclization reagent in a solvent and heated to high temperatures to induce cyclization.
Chlorination Reaction: The resulting 6,7-difluoro-3,4-dihydroquinazoline-4-one undergoes chlorination with a chlorination reagent in a solvent system.
Condensation Reaction: The chlorinated product is then condensed with 3-ethynylaniline in an alkali reagent and solvent system.
Etherification Reaction: Finally, the product undergoes etherification with triethylene glycol in an alkali reagent and solvent system to yield Icotinib.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with stringent control over reaction conditions to minimize impurities and ensure consistency.
化学反応の分析
Types of Reactions
Icotinib-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives .
科学的研究の応用
Icotinib-d4 is extensively used in scientific research for various applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions of Icotinib in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Icotinib.
Industry: Employed in the development of new drugs and therapeutic agents
作用機序
Icotinib-d4, like Icotinib, inhibits the epidermal growth factor receptor tyrosine kinase by binding to the ATP binding site of the receptor. This prevents the receptor from activating the signal transduction cascade that leads to cell proliferation. By blocking this pathway, this compound effectively inhibits the growth of cancer cells that rely on EGFR signaling .
類似化合物との比較
Similar Compounds
Gefitinib: Another first-generation EGFR tyrosine kinase inhibitor.
Erlotinib: Similar to Icotinib but with different pharmacokinetic properties.
Osimertinib: A third-generation EGFR inhibitor with activity against T790M resistance mutations.
Uniqueness
Icotinib-d4 is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed behavior of the compound in biological systems is crucial .
特性
分子式 |
C22H21N3O4 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
6,6,7,7-tetradeuterio-N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine |
InChI |
InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)/i6D2,7D2 |
InChIキー |
QQLKULDARVNMAL-KXGHAPEVSA-N |
異性体SMILES |
[2H]C1(C(OCCOC2=C(C=C3C(=C2)N=CN=C3NC4=CC=CC(=C4)C#C)OCCO1)([2H])[2H])[2H] |
正規SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


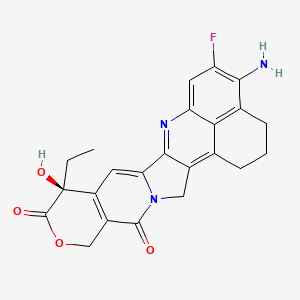
![(2S)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]-1-benzyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12379221.png)
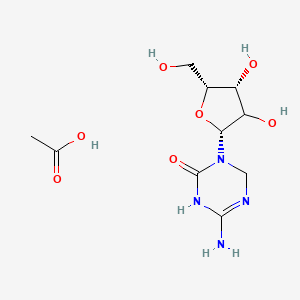
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
